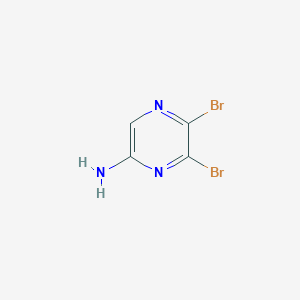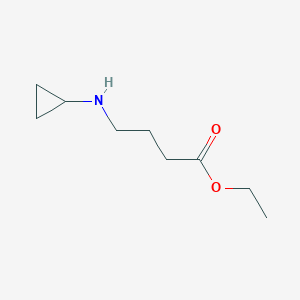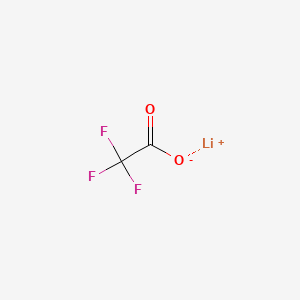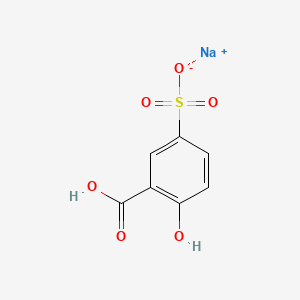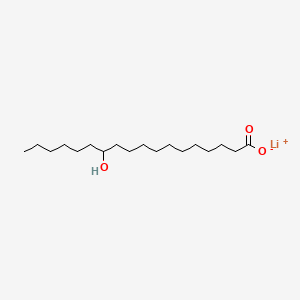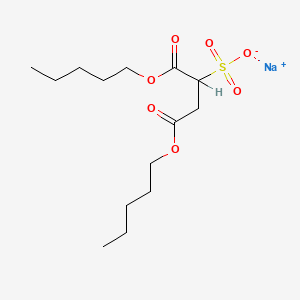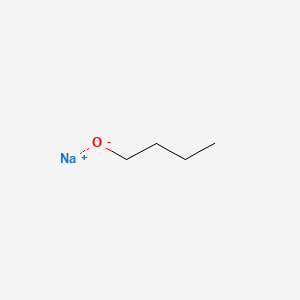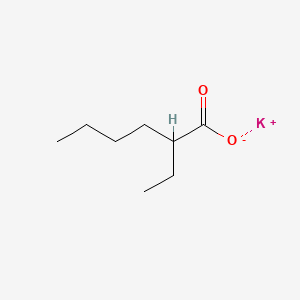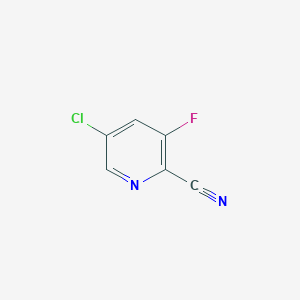
5-氯-3-氟吡啶-2-碳腈
描述
5-Chloro-3-fluoropyridine-2-carbonitrile is a chemical compound with the CAS Number: 207994-11-4 . It has a molecular weight of 156.55 and is a solid at ambient temperature . The IUPAC name for this compound is 5-chloro-3-fluoro-2-pyridinecarbonitrile .
Synthesis Analysis
The synthesis of 5-Chloro-3-fluoropyridine-2-carbonitrile and similar fluorinated pyridines often involves the introduction of fluorine atoms into lead structures . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The molecular formula of 5-Chloro-3-fluoropyridine-2-carbonitrile is C6H2ClFN2 . The InChI key for this compound is CNRYBSVCHUPCDV-UHFFFAOYSA-N .Chemical Reactions Analysis
Fluoropyridines, such as 5-Chloro-3-fluoropyridine-2-carbonitrile, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis
5-Chloro-3-fluoropyridine-2-carbonitrile is a solid at ambient temperature . It has a boiling point of 72-73°C . The exact mass of this compound is 155.98900 .科学研究应用
-
Scientific Field: Organic Chemistry
- Application : Synthesis of Fluorinated Pyridines .
- Method : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .
-
Scientific Field: Agrochemical and Pharmaceutical Industries
- Application : Synthesis and application of trifluoromethylpyridines .
- Method : The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Scientific Field: Synthesis of Aggregation-Induced Emission Molecules
- Application : Synthesis of aggregation-induced emission (AIE) molecules .
- Method : 3-Fluoro-2-pyridinecarbonitrile can undergo different reactions, such as nucleophilic aromatic substitutions on the fluorine substituted carbon. It allows 3-fluoro-2-pyridinecarbonitrile to attach to chromophores like carbazoles .
- Results : The synthesized AIE molecules have potential applications in optoelectronics and sensing .
-
Scientific Field: Pharmaceutical Compounds
- Application : Synthesis of negative allosteric modulator small molecules .
- Method : 3-Fluoro-2-pyridinecarbonitrile is attached to negative allosteric modulator small molecules .
- Results : The resulting compounds have improved binding affinity to glutamate receptors for the treatment of central nervous system diseases .
-
Scientific Field: Bioorthogonal Chemistry
-
Scientific Field: Fluoroquinolone Derivatives
- Application : Synthesis of fluoroquinolone derivatives .
- Method : 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile enables facile synthesis of a wide range of fluoroquinolone derivatives with different building blocks .
- Results : The synthesized fluoroquinolone derivatives have reduced side effects of medication and expanded medical applications .
-
Scientific Field: Synthesis of Herbicides and Insecticides
-
Scientific Field: Synthesis of Radiobiology Compounds
- Application : Synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds .
- Method : Fluoropyridines are used in the synthesis of F 18 substituted pyridines .
- Results : The resulting compounds present a special interest as potential imaging agents for various biological applications .
-
Scientific Field: Synthesis of APIs and Phosphorescence Dyes
- Application : Synthesis of fluoroquinolone derivatives .
- Method : 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile enables facile synthesis of a wide range of fluoroquinolone derivatives with different building blocks .
- Results : The synthesized fluoroquinolone derivatives have reduced side effects of medication and expanded medical applications .
安全和危害
The safety information for 5-Chloro-3-fluoropyridine-2-carbonitrile indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H319 and H335 , which refer to causing serious eye irritation and may cause respiratory irritation, respectively. Precautionary statements include P271, P261, and P280 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding inhaling dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection, respectively.
未来方向
While specific future directions for 5-Chloro-3-fluoropyridine-2-carbonitrile are not mentioned in the available resources, the development of fluorinated organic chemicals is becoming an increasingly important research topic . The interest toward the development of fluorinated chemicals has been steadily increased . It is expected that many novel applications of fluoropyridines will be discovered in the future .
属性
IUPAC Name |
5-chloro-3-fluoropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRYBSVCHUPCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621494 | |
| Record name | 5-Chloro-3-fluoropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-fluoropyridine-2-carbonitrile | |
CAS RN |
207994-11-4 | |
| Record name | 5-Chloro-3-fluoropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-3-fluoropyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)](/img/structure/B1592611.png)

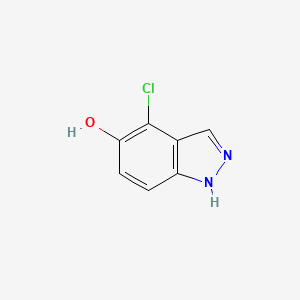

![N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1592618.png)
